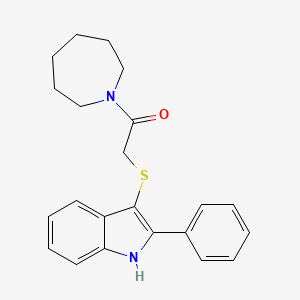

1-(azepan-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone

Description

Properties

IUPAC Name |

1-(azepan-1-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2OS/c25-20(24-14-8-1-2-9-15-24)16-26-22-18-12-6-7-13-19(18)23-21(22)17-10-4-3-5-11-17/h3-7,10-13,23H,1-2,8-9,14-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOMUDUDEHIBJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone typically involves multi-step organic reactions. One possible route could be:

Formation of the Indole Moiety: Starting from a suitable precursor like 2-phenylindole, which can be synthesized via Fischer indole synthesis.

Thioether Formation: The indole derivative can then be reacted with a thiol compound under suitable conditions to form the thioether linkage.

Azepane Introduction: Finally, the azepane ring can be introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The ketone group can be reduced to an alcohol.

Substitution: The azepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include alkyl halides and bases.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Corresponding alcohol.

Substitution: Various substituted azepane derivatives.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying biological pathways involving indole derivatives.

Medicine: Possible applications in drug development due to its unique structure.

Industry: Use in the synthesis of advanced materials or as a specialty chemical.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing various biochemical pathways. The indole moiety is known for its biological activity, which could play a significant role in its mechanism of action.

Comparison with Similar Compounds

Substituent Effects on Activity

- Nitro groups: Compounds with nitro substituents on the indole (e.g., 5-NO₂) or thioether aryl group (e.g., 4-NO₂) exhibit superior antimalarial activity. For example, 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone shows a pIC50 of 8.2129, outperforming chloroquine (pIC50 = 7.5528) .

- Halogen substituents: Chloro or bromo groups at the indole 5-position (e.g., 5-Cl) reduce IC50 values to nanomolar ranges (30–90 nM), indicating strong inhibition of Plasmodium targets like PfDHODH .

Role of the Azepane Group

- The azepane moiety in the target compound replaces the nitro or halogen substituents seen in highly active analogs. While this may reduce potency against malaria targets, azepane’s basicity and larger ring size could improve:

- Solubility : Enhanced water solubility compared to nitro-substituted analogs.

- Target selectivity : Reduced off-target effects due to altered hydrogen-bonding and steric interactions.

- Metabolic stability : Resistance to enzymatic degradation via steric shielding.

Toxicity Profile

- The azepane-containing compound’s toxicity remains unstudied but may benefit from similar structural attributes.

Crystallographic and Conformational Considerations

- Crystal structures of indole derivatives (e.g., 1-(2-phenyl-1H-indol-3-yl)ethanone) reveal C(6) hydrogen-bonded chains and π-stacking interactions, which stabilize molecular packing .

Biological Activity

Overview

1-(azepan-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone is a synthetic compound notable for its unique structural features, which include an azepane ring, an indole moiety, and a thioether linkage. These characteristics suggest potential biological activity, particularly in pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound's unique combination of functional groups may influence its interactions with biological targets.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The indole moiety is known to interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.

- Receptor Modulation : The compound may act on specific receptors involved in signaling pathways, influencing cellular responses.

- Antioxidant Activity : Compounds containing sulfur and indole structures often exhibit antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | |

| Compound B | HeLa | 0.12 | |

| 1-(azepan-1-yl)-2... | TBD | TBD | This study |

These findings suggest that further investigation into the specific anticancer effects of this compound is warranted.

Antimicrobial Activity

Indole derivatives have also been associated with antimicrobial activity. The presence of the thioether linkage may enhance this property:

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound C | E. coli | 15 | |

| Compound D | S. aureus | 10 | |

| 1-(azepan-1-yl)-2... | TBD | TBD | This study |

Study 1: Anticancer Potential

In a recent study examining the anticancer properties of various indole derivatives, researchers found that compounds similar to 1-(azepan-1-yl)-2... showed promising results against several cancer cell lines, including MCF-7 and A549. The study highlighted the importance of structure–activity relationships (SAR), indicating that modifications to the indole or azepane moieties could enhance potency.

Study 2: Enzyme Interaction

Another investigation focused on the interaction of thioether-containing compounds with cytochrome P450 enzymes. The results suggested that such compounds might modulate enzyme activity, leading to altered drug metabolism profiles. This could have implications for drug design and personalized medicine.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(azepan-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and thiol coupling. For example, the azepane ring is introduced via alkylation of a primary amine intermediate, followed by thioether formation using a thiolated indole derivative. Reaction conditions (e.g., anhydrous solvents like DMF, temperatures of 60–80°C, and catalysts such as K₂CO₃) are critical for yield optimization . Purification often employs column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product .

Q. How is structural confirmation of this compound achieved post-synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions, particularly the azepane and indole-thioether moieties. Mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 393.17). Infrared (IR) spectroscopy identifies functional groups like the ketone (C=O stretch at ~1700 cm⁻¹) .

Q. What preliminary biological assays are recommended to screen its activity?

- Methodological Answer : Initial screening includes in vitro assays for kinase inhibition (e.g., EGFR or CDK2) using fluorescence-based ATP competition assays. Cytotoxicity is evaluated via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values calculated using non-linear regression models .

Advanced Research Questions

Q. What computational methods are used to predict interactions between this compound and biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) models binding to target proteins (e.g., indole-targeted serotonin receptors). Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize the compound’s geometry and electronic properties, correlating HOMO-LUMO gaps with redox activity .

Q. How can structural modifications enhance its pharmacokinetic profile?

- Methodological Answer : Substituent tuning (e.g., fluorination at the phenyl ring or methyl groups on the azepane) improves metabolic stability, as shown in microsomal assays. LogP values (measured via HPLC) guide lipophilicity adjustments for blood-brain barrier penetration .

Q. What crystallographic data support its 3D conformation?

- Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) reveals dihedral angles between the indole and azepane rings (e.g., ~85°), with intermolecular C–H···π interactions stabilizing the lattice. Data refinement (SHELXL) provides R-factors < 0.05 .

Q. How do reaction intermediates influence synthetic scalability?

- Methodological Answer : Monitoring intermediates via LC-MS during stepwise synthesis identifies bottlenecks. For example, oxidation of the thiol precursor (e.g., using H₂O₂) must be controlled to prevent overoxidation to sulfones, which reduces thioether yield .

Q. What mechanistic insights explain its enzyme inhibition?

- Methodological Answer : Stopped-flow kinetics and surface plasmon resonance (SPR) reveal non-competitive inhibition of acetylcholinesterase, with Kᵢ values derived from Lineweaver-Burk plots. Mutagenesis studies (e.g., Ala-scanning) identify key residues in the enzyme’s active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.